2-[1-(3-Methylimidazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one
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Overview
Description
2-[1-(3-Methylimidazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a piperidine ring, and a pyridazinone core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Methylimidazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, followed by the formation of the piperidine ring, and finally, the construction of the pyridazinone core. Each step requires specific reagents and conditions to ensure the successful formation of the desired product.
Imidazole Derivative Synthesis: The imidazole ring can be synthesized through various methods, including the cyclization of amido-nitriles or the condensation of 1,2-diketones with ammonium acetate and aldehydes.
Piperidine Ring Formation: The piperidine ring is typically formed through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Pyridazinone Core Construction: The final step involves the formation of the pyridazinone core, which can be achieved through the reaction of hydrazine derivatives with diketones or other suitable precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-Methylimidazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[1-(3-Methylimidazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(3-Methylimidazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
2-[1-(3-Methylimidazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one: shares structural similarities with other imidazole and pyridazinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[1-(3-methylimidazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-23-14-21-13-18(23)20(27)24-11-9-16(10-12-24)25-19(26)8-7-17(22-25)15-5-3-2-4-6-15/h2-8,13-14,16H,9-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAETVHAVXRTOAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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